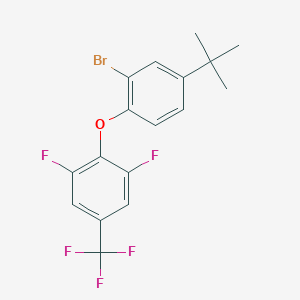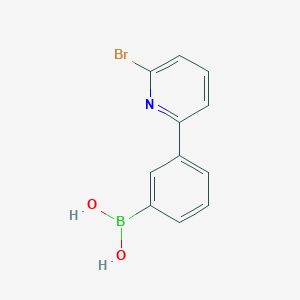
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane is an organic compound with the molecular formula C33H52O2 It is known for its unique structural properties, which include two phenyl rings substituted with methyl and octyloxy groups, connected by a propane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane typically involves the reaction of 3-methyl-4-(octyloxy)phenol with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include:
Temperature: 50-70°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Toluene or ethanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane undergoes various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Halogenation and nitration reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Chlorine (Cl2) or nitric acid (HNO3) under controlled temperature and pressure.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and unique structural properties.
Mécanisme D'action
The mechanism of action of 2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenyl rings and octyloxy groups facilitate binding to hydrophobic pockets in proteins, modulating their activity. The propane bridge provides structural rigidity, enhancing the compound’s stability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Bis(4-hydroxy-3-methylphenyl)propane
- 2,2-Bis(4-hydroxyphenyl)propane
- 2,2-Bis(4-methoxyphenyl)propane
Uniqueness
2,2-Bis(3-methyl-4-(octyloxy)phenyl)propane stands out due to its unique combination of methyl and octyloxy substituents on the phenyl rings. This structural feature imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased hydrophobicity, making it suitable for specialized applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C33H52O2 |
|---|---|
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
2-methyl-4-[2-(3-methyl-4-octoxyphenyl)propan-2-yl]-1-octoxybenzene |
InChI |
InChI=1S/C33H52O2/c1-7-9-11-13-15-17-23-34-31-21-19-29(25-27(31)3)33(5,6)30-20-22-32(28(4)26-30)35-24-18-16-14-12-10-8-2/h19-22,25-26H,7-18,23-24H2,1-6H3 |
Clé InChI |
SXHQEJZOPDZUGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OCCCCCCCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate](/img/structure/B14083464.png)


![(1S,4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione](/img/structure/B14083482.png)

![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)


![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)



![ethyl 4-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B14083538.png)
